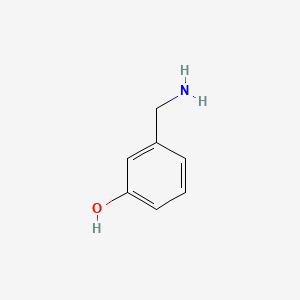

3-(Aminomethyl)phenol

Description

This compound has been reported in Reseda media with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZYADHPGVZMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902923 | |

| Record name | NoName_3499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73604-31-6, 73804-31-6 | |

| Record name | 3-(aminomethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)phenol: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 3-(Aminomethyl)phenol, a key organic compound utilized in various research and development applications. The following sections detail its molecular formula and weight, presented for clarity and ease of use in experimental design and chemical synthesis.

Physicochemical Data Summary

The fundamental molecular properties of this compound have been determined and are presented below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C7H9NO[1][2][3] |

| Molecular Weight | 123.15 g/mol [1][2][3][4] |

| Synonyms | 3-Hydroxybenzylamine[1][3][4] |

| CAS Number | 73604-31-6[1][3] |

Elemental Composition and Molecular Structure

To facilitate a deeper understanding of its chemical nature, the elemental composition derived from the molecular formula is visualized below. This diagram illustrates the constituent elements that form the this compound molecule.

Caption: Elemental composition of this compound.

This guide serves as a foundational resource for professionals engaged in scientific research and drug development, providing accurate and readily accessible data on this compound.

References

Commercial Availability and Technical Profile of 3-(Aminomethyl)phenol: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, biochemical properties, and reported biological activities of 3-(Aminomethyl)phenol (CAS 73604-31-6), a versatile building block for drug discovery and a modulator of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the procurement and application of this compound.

Commercial Availability

This compound, also known as 3-Hydroxybenzylamine, is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 98%, with quantities available from milligram to gram scales, catering to both initial screening and larger-scale synthetic needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | - | 50 mg |

| Apollo Scientific | 97% | 250 mg, 1 g, 5 g |

| Abound Chem | 95% | 1 g, 5 g, 10 g, 25 g |

| CymitQuimica | 98% (as HCl salt) | 5 g |

| Oakwood Chemical | - | 250 mg |

| Tokyo Chemical Industry | >98.0% (HPLC) | 1 g, 5 g |

| Biosynth | - | Inquire for details |

Note: Pricing and stock availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 73604-31-6 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 165-168 °C | [1] |

| Synonyms | 3-Hydroxybenzylamine, (3-Hydroxyphenyl)methanamine | [1][2] |

Reported Biological Activity

This compound has been identified as a potent inhibitor of growth factor receptor kinases (GRKs) and protein kinase C (PKC) . Furthermore, it has been observed to exert inhibitory effects on cellular proliferation in mammalian cells. These activities suggest its potential as a valuable tool for studying these signaling pathways and as a scaffold for the development of novel therapeutic agents.

Inhibition of Growth Factor Receptor Kinase (GRK) and Protein Kinase C (PKC)

GRKs and PKC are crucial families of serine/threonine kinases that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of this compound to inhibit these kinases makes it a compound of significant interest for further investigation.

Below is a simplified representation of the signaling pathways involving GRKs and PKC, highlighting the potential points of inhibition by this compound.

Inhibition of Cellular Proliferation

The inhibitory effect of this compound on cellular proliferation suggests its potential utility in cancer research and other contexts where uncontrolled cell growth is a factor. This activity is likely linked to its inhibition of key signaling kinases such as those in the growth factor receptor pathways.

Experimental Protocols

The following sections provide detailed methodologies for assessing the biological activities of this compound. These protocols are based on established methods for similar compounds and can be adapted for specific experimental needs.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a target kinase (e.g., a specific GRK or PKC isoform).

Materials:

-

Purified recombinant kinase (e.g., GRK2, PKCα)

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a multi-well plate, add the kinase and the diluted this compound or vehicle control (DMSO).

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction according to the detection reagent manufacturer's instructions.

-

Add the detection reagent to measure the amount of ADP produced or remaining ATP.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the proliferation of a mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (in sterile DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours, or until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Conclusion

This compound is a commercially accessible compound with reported inhibitory activity against GRKs and PKC, as well as anti-proliferative effects. The experimental protocols provided in this guide offer a starting point for researchers to investigate these biological activities further. Its potential as a chemical probe and a scaffold for drug discovery warrants continued exploration.

Disclaimer: This document is for informational purposes only. All laboratory work should be conducted by qualified personnel in accordance with institutional safety guidelines.

References

An In-depth Technical Guide to 3-(Aminomethyl)phenol: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is an organic compound with a history rooted in the broader exploration of aminophenols and benzylamines. While its specific discovery is not widely documented, its synthesis and study are driven by its potential as a versatile chemical intermediate and its biological activity, notably its role as a dopamine inhibitor. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties, detailed synthesis protocols, and an exploration of its known pharmacological effects.

Introduction

This compound belongs to the class of aromatic compounds containing both a phenol and a benzylamine moiety. This unique combination of functional groups makes it a subject of interest in medicinal chemistry and materials science. Its structural relationship to catecholamines, such as dopamine, has led to investigations into its neurological effects. This guide will delve into the technical details of its synthesis and what is currently understood about its biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| CAS Number | 73604-31-6 | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 165-168 °C | |

| Synonyms | 3-Hydroxybenzylamine, (3-Hydroxyphenyl)methanamine | [1][2] |

| SMILES | C1=CC(=CC(=C1)O)CN | [1] |

| InChI | InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5,8H2 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Two prominent and experimentally detailed routes are presented below.

Synthesis via Demethylation of 3-Methoxybenzylamine

This method involves the cleavage of the methyl ether in 3-methoxybenzylamine using a strong acid, typically hydrobromic acid.

Materials:

-

3-Methoxybenzylamine

-

40% Hydrobromic acid

-

Sodium hydroxide solution

-

30% Hydrochloric acid

-

Isopropyl ether

-

1 L reactor equipped with a thermometer, dropping funnel, stirrer, and distillation apparatus

Procedure:

-

To the 1 L reactor, add 708.0 g (3.5 mol) of 40% hydrobromic acid.

-

With continuous stirring, slowly add 137.2 g (1.0 mol) of 3-methoxybenzylamine through the dropping funnel.

-

After the addition is complete, heat the mixture to distill off excess water until the temperature at the top of the distillation apparatus reaches above 120°C.

-

Once the desired temperature is reached, reduce the heating to maintain a slow reflux, ensuring the reaction temperature remains elevated.

-

Continue the reaction until the evolution of methyl bromide gas ceases.

-

Cool the reaction mixture and add a pre-cooled sodium hydroxide solution dropwise with external cooling to neutralize the excess acid and precipitate the product. Adjust the pH to 9-10 with 30% hydrochloric acid under ice-water cooling to induce crystallization.

-

The resulting solution is extracted twice with 30 ml portions of isopropyl ether to remove any organic impurities.

-

The aqueous phase is then stirred to promote crystallization, followed by suction filtration to collect the solid product.

-

The filter cake is washed with 120 ml of water, drained, and dried under vacuum at 80°C until a constant weight is achieved to yield 3-hydroxybenzylamine.

Synthesis via Reductive Amination of 3-Hydroxybenzaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this case, 3-hydroxybenzaldehyde is reacted with an amine source in the presence of a reducing agent.

Materials:

-

3-Hydroxybenzaldehyde

-

Ammonia (or an ammonium salt as a source)

-

Sodium borohydride (NaBH₄) or Sodium cyanoboorohydride (NaBH₃CN) as a reducing agent

-

Methanol or Ethanol as a solvent

-

Reaction flask with a magnetic stirrer

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in methanol in the reaction flask.

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to the flask.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.

-

After the addition of the reducing agent is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

The solvent is then removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of dopamine, with reports indicating that it reduces prefrontal dopamine levels[3]. However, the precise mechanism of this inhibition is not yet fully elucidated in publicly available literature. The potential pathways for its action could involve one or more of the following:

-

Inhibition of Dopamine Synthesis: It could potentially inhibit key enzymes in the dopamine synthesis pathway, such as tyrosine hydroxylase or DOPA decarboxylase.

-

Inhibition of Dopamine Transport: It may act as an inhibitor of the dopamine transporter (DAT), preventing the reuptake of dopamine from the synaptic cleft and thereby altering dopamine signaling.

-

Modulation of Dopamine Metabolism: The compound could potentially influence the activity of enzymes responsible for dopamine degradation, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).

-

Receptor Binding: It may act as an antagonist at dopamine receptors, blocking the downstream signaling cascades initiated by dopamine.

Further research is required to determine the specific molecular targets and signaling pathways through which this compound exerts its effects on the dopaminergic system.

Dopamine Synthesis and Metabolism Pathway

To provide a conceptual framework for the potential sites of action of this compound, the general pathway of dopamine synthesis and metabolism is illustrated below.

Caption: General overview of the dopamine synthesis and metabolism pathway.

Historical Context and Future Directions

While the specific historical discovery of this compound is not well-documented, the broader classes of compounds to which it belongs, aminophenols and benzylamines, have been of significant interest in medicinal and industrial chemistry for over a century. Aminophenols are precursors to various dyes and pharmaceuticals, while benzylamines are found in numerous biologically active molecules.

The future of this compound research lies in several key areas:

-

Elucidation of the Mechanism of Action: Detailed pharmacological studies are needed to pinpoint the exact molecular targets of this compound within the dopaminergic system. This would involve binding assays with dopamine receptors and transporters, as well as enzymatic assays with key enzymes in the dopamine synthesis and metabolism pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could provide valuable insights into the structural features required for its dopamine-inhibiting activity and could lead to the development of more potent and selective compounds.

-

In Vivo Efficacy Studies: Preclinical studies in animal models are necessary to evaluate the in vivo effects of this compound on dopamine levels and to assess its potential therapeutic utility for conditions associated with dopamine dysregulation.

-

Exploration of Other Biological Activities: Given its chemical structure, this compound may possess other biological activities beyond its effects on the dopaminergic system. Screening for other potential targets could unveil new therapeutic applications.

Conclusion

This compound is a compound with established synthetic routes and emerging biological interest, particularly concerning its inhibitory effects on dopamine. While its discovery and history are not clearly defined, its potential as a tool for studying the dopaminergic system and as a lead compound for drug discovery warrants further investigation. This guide has provided a comprehensive overview of the current technical knowledge, highlighting the need for more in-depth pharmacological studies to fully understand its mechanism of action and therapeutic potential.

References

Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(Aminomethyl)phenol (also known as 3-Hydroxybenzylamine), a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document focuses on providing a robust, generalized experimental protocol for determining its solubility, alongside the available data and a theoretical framework for understanding its solubility behavior.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development, solubility is a critical determinant of bioavailability, formulation feasibility, and overall therapeutic efficacy.

Quantitative Solubility Data

Publicly available, experimentally determined solubility data for this compound is notably scarce. The following table summarizes the single quantitative data point found.

| Solvent | Temperature (°C) | Solubility | Method |

| Dimethyl sulfoxide (DMSO) | Not Specified (with ultrasonic and warming to 60°C) | 2 mg/mL (16.24 mM) | Not Specified |

It is important to note that the use of heat and sonication suggests this may represent an apparent or kinetic solubility rather than the thermodynamic equilibrium solubility.[1]

The lack of extensive data underscores the need for researchers to perform their own solubility assessments tailored to their specific applications and solvent systems.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2] This protocol provides a detailed, generalized methodology for determining the solubility of this compound in various solvents.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[3]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to accurately quantify the concentration of this compound. This method should be validated for linearity, accuracy, and precision.

-

Analyze the filtered sample from the saturated solution. If necessary, dilute the sample with the solvent to fall within the linear range of the standard curve.

-

Calculate the concentration of this compound in the saturated solution using the standard curve, taking into account any dilution factors. This concentration represents the equilibrium solubility.

-

3. Data Reporting:

- Solubility should be reported in units such as mg/mL, g/100mL, or molarity (mol/L).

- The temperature at which the solubility was determined must be clearly stated.

- The pH of the solvent (if aqueous) should also be reported.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Theoretical Considerations for Solubility

The chemical structure of this compound, which contains both a basic aminomethyl group and an acidic phenolic hydroxyl group, suggests amphoteric properties. Its solubility will therefore be highly dependent on the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, forming a more water-soluble salt. Conversely, in basic solutions, the phenolic hydroxyl group will be deprotonated, also leading to increased water solubility. The lowest aqueous solubility is expected at its isoelectric point.

For organic solvents, its solubility will be governed by the principle of "like dissolves like." The presence of the polar amino and hydroxyl groups suggests that it will have some solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). Its aromatic ring provides some nonpolar character, which may allow for limited solubility in less polar solvents like dichloromethane. Qualitative observations from the literature suggest low solubility in acetonitrile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Derivatives from 3-(Aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3-(aminomethyl)phenol, a versatile building block in medicinal chemistry. The synthesized compounds, including amides, sulfonamides, ureas, and Schiff bases, have potential applications in drug discovery due to their diverse biological activities.

Introduction

This compound is a valuable scaffold in organic synthesis, possessing two reactive functional groups: a primary amine and a phenolic hydroxyl group. This dual reactivity allows for selective derivatization to generate a library of compounds with potential therapeutic applications. The derivatives described herein are explored for their potential antimicrobial and cytotoxic activities, making them interesting candidates for further investigation in drug development programs.

Data Presentation: Quantitative Summary of Synthesized Derivatives

The following table summarizes the key quantitative data for the synthesized derivatives of this compound.

| Derivative Class | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Amide | N-(3-hydroxybenzyl)acetamide | C₉H₁₁NO₂ | 165.19 | 95 | 103-105 |

| Sulfonamide | N-(3-hydroxybenzyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | 88 | 115-117 |

| Urea | 1-(3-hydroxybenzyl)-3-phenylurea | C₁₄H₁₄N₂O₂ | 242.27 | 92 | 168-170 |

| Schiff Base | 3-(((4-hydroxybenzylidene)amino)methyl)phenol | C₁₄H₁₃NO₂ | 227.26 | 85 | 188-190 |

| O-Alkylation | 3-(ethoxymethyl)benzenamine | C₉H₁₃NO | 151.21 | 75 | Oil |

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives are provided below.

Protocol 1: Synthesis of N-(3-hydroxybenzyl)acetamide (Amide Derivative)

Principle: This protocol describes the N-acylation of the primary amine group of this compound using acetic anhydride under catalyst- and solvent-free conditions. This method offers high yields and a simple work-up procedure.[1]

Materials:

-

This compound

-

Acetic anhydride

-

Diethyl ether

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol, 123.15 mg).

-

Add acetic anhydride (1.5 mmol, 0.14 mL) to the flask.

-

Homogeneously mix the contents with a glass rod.

-

Place the flask in a preheated oil bath at 60 °C and stir the mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add diethyl ether (10 mL) to the flask and stir for 10 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 5 mL).

-

Dry the product under vacuum to obtain N-(3-hydroxybenzyl)acetamide as a white solid.

Expected Yield: ~95%

Characterization:

-

¹H NMR (DMSO-d₆): δ 9.35 (s, 1H, OH), 8.25 (t, J=6.0 Hz, 1H, NH), 7.10 (t, J=7.8 Hz, 1H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 4.15 (d, J=6.0 Hz, 2H, CH₂), 1.85 (s, 3H, CH₃).

-

Melting Point: 103-105 °C.

Protocol 2: Synthesis of N-(3-hydroxybenzyl)benzenesulfonamide (Sulfonamide Derivative)

Principle: This protocol details the reaction of this compound with benzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide. The reaction selectively targets the amino group.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 mmol, 123.15 mg) in a mixture of DCM (10 mL) and pyridine (2.0 mmol, 0.16 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 mmol, 0.14 mL) in DCM (5 mL) to the stirred mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford N-(3-hydroxybenzyl)benzenesulfonamide as a white solid.

Expected Yield: ~88%

Characterization:

-

¹H NMR (CDCl₃): δ 7.85 (d, J=7.5 Hz, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.15 (t, J=7.8 Hz, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 5.50 (s, 1H, OH), 5.10 (t, J=6.0 Hz, 1H, NH), 4.20 (d, J=6.0 Hz, 2H, CH₂).

-

Melting Point: 115-117 °C.

Protocol 3: Synthesis of 1-(3-hydroxybenzyl)-3-phenylurea (Urea Derivative)

Principle: This protocol describes the synthesis of a urea derivative by the reaction of this compound with phenyl isocyanate. The isocyanate group readily reacts with the primary amine to form the urea linkage.[2]

Materials:

-

This compound

-

Phenyl isocyanate

-

Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen atmosphere setup

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 123.15 mg) in acetonitrile (6 mL).

-

Add phenyl isocyanate (1.2 mmol, 0.13 mL) to the stirred solution at room temperature.

-

Continue stirring for 30-60 minutes. The reaction is typically rapid, and a precipitate may form.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the resulting solid with dichloromethane (2 x 5 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 1-(3-hydroxybenzyl)-3-phenylurea as a white solid.

Expected Yield: ~92%

Characterization:

-

¹H NMR (DMSO-d₆): δ 9.30 (s, 1H, OH), 8.60 (s, 1H, NH), 7.40 (d, J=7.5 Hz, 2H, Ar-H), 7.25 (t, J=7.5 Hz, 2H, Ar-H), 7.10 (t, J=7.8 Hz, 1H, Ar-H), 6.95 (t, J=7.5 Hz, 1H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 6.50 (t, J=6.0 Hz, 1H, NH-CH₂), 4.25 (d, J=6.0 Hz, 2H, CH₂).

-

Melting Point: 168-170 °C.

Protocol 4: Synthesis of 3-(((4-hydroxybenzylidene)amino)methyl)phenol (Schiff Base Derivative)

Principle: This protocol outlines the condensation reaction between the primary amine of this compound and the carbonyl group of 4-hydroxybenzaldehyde to form a Schiff base (imine).

Materials:

-

This compound

-

4-Hydroxybenzaldehyde

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve this compound (1.0 mmol, 123.15 mg) in ethanol (10 mL) in a round-bottom flask.

-

Add 4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. If not, cool the flask in an ice bath.

-

Collect the solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).

-

Dry the product to obtain 3-(((4-hydroxybenzylidene)amino)methyl)phenol as a crystalline solid.

Expected Yield: ~85%

Characterization:

-

¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, OH), 9.35 (s, 1H, OH), 8.30 (s, 1H, N=CH), 7.50 (d, J=8.5 Hz, 2H, Ar-H), 7.15 (t, J=7.8 Hz, 1H, Ar-H), 6.80 (d, J=8.5 Hz, 2H, Ar-H), 6.75-6.65 (m, 3H, Ar-H), 4.70 (s, 2H, CH₂).

-

Melting Point: 188-190 °C.

Protocol 5: Synthesis of 3-(ethoxymethyl)benzenamine (O-Alkylation Derivative)

Principle: This protocol describes the Williamson ether synthesis, where the phenolic hydroxyl group of this compound is deprotonated with a base, followed by nucleophilic substitution with an alkyl halide. To achieve selective O-alkylation, the more nucleophilic amino group is first protected.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen atmosphere setup

Procedure: Step 1: N-Boc Protection

-

Dissolve this compound (1.0 mmol, 123.15 mg) in a mixture of THF (10 mL) and water (5 mL).

-

Add Boc₂O (1.1 mmol, 240 mg) and sodium bicarbonate (2.0 mmol, 168 mg).

-

Stir the mixture at room temperature overnight.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to get the N-Boc protected intermediate.

Step 2: O-Alkylation

-

Under a nitrogen atmosphere, suspend NaH (1.2 mmol, 48 mg of 60% dispersion) in anhydrous THF (10 mL).

-

Cool the suspension to 0 °C and add a solution of the N-Boc protected intermediate (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add ethyl iodide (1.2 mmol, 0.1 mL) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

Step 3: N-Boc Deprotection

-

Dissolve the O-alkylated intermediate in DCM (5 mL).

-

Add TFA (5.0 mmol, 0.37 mL) and stir at room temperature for 2 hours.

-

Neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography to obtain 3-(ethoxymethyl)benzenamine as an oil.

Expected Yield: ~75% (overall)

Characterization:

-

¹H NMR (CDCl₃): δ 7.20 (t, J=7.8 Hz, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 4.05 (q, J=7.0 Hz, 2H, O-CH₂-CH₃), 3.80 (s, 2H, NH₂), 1.40 (t, J=7.0 Hz, 3H, CH₃).

Mandatory Visualization

Experimental Workflow: General Synthesis of this compound Derivatives

References

Application of 3-(Aminomethyl)phenol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)phenol, also known as 3-hydroxybenzylamine, is a versatile chemical scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its unique structure, featuring both a phenolic hydroxyl group and a primary aminomethyl group on a benzene ring, allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound and its derivatives in drug discovery and development, with a focus on its role in the synthesis of compounds with antimicrobial, antioxidant, and neuroprotective properties.

Application Notes

As a Versatile Synthetic Intermediate

This compound is a key precursor for the synthesis of more complex molecules. The amino group can be readily acylated, alkylated, or used in reductive amination reactions, while the phenolic hydroxyl group can be etherified, esterified, or used in reactions such as the Mannich reaction. This dual functionality allows for the creation of diverse libraries of compounds for screening. For instance, it is a key fragment in the synthesis of various therapeutic candidates.

A common synthetic application involves the derivatization of the amino group to introduce different functionalities, which can modulate the pharmacological properties of the resulting molecule. For example, N-acylation can lead to compounds with altered solubility and cell permeability.

In the Development of Antimicrobial Agents

Derivatives of aminomethyl phenols have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The introduction of specific substituents on the aromatic ring or the amino group can enhance this activity.

-

Azomethine Derivatives: Schiff bases derived from this compound and various aldehydes have been synthesized and evaluated for their antimicrobial properties. These compounds often exhibit broad-spectrum activity.

-

Structure-Activity Relationship (SAR): SAR studies have shown that the nature and position of substituents on the phenyl ring of the aldehyde moiety, as well as the type of amine, play a crucial role in determining the antimicrobial potency.

In the Design of Antioxidant Compounds

The phenolic hydroxyl group in this compound is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. This property is exploited in the design of novel antioxidant agents.

-

Radical Scavenging: The antioxidant capacity of this compound derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to decolorize the purple DPPH solution is a measure of its antioxidant potential.

-

Edaravone and Analogs: While not a direct derivative, the neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent antioxidant. The synthesis of Edaravone involves precursors that share structural similarities with derivatives of aminophenols. The study of Edaravone and its analogs provides valuable insights into the design of antioxidants.

In the Synthesis of Neuroprotective Agents

The this compound scaffold is present in molecules with neuroprotective effects. These compounds often act by mitigating oxidative stress and inflammation in the central nervous system.

-

Edaravone's Mechanism of Action: Edaravone is a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and ischemic stroke.[1] Its neuroprotective effects are attributed to its ability to reduce oxidative stress by neutralizing free radicals and inhibiting lipid peroxidation.[1]

-

Signaling Pathways: Edaravone has been shown to exert its neuroprotective effects through multiple signaling pathways. It can activate the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress.[2][3] Additionally, Edaravone can activate the GDNF/RET neurotrophic signaling pathway, promoting the survival and maturation of motor neurons.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for derivatives of aminomethylphenols and related compounds.

Table 1: Antimicrobial Activity of Azomethine and Aminomethyl Phenol Derivatives

| Compound ID | Test Organism | Zone of Inhibition (mm) at 100 µg/mL | Reference |

| 4a | Bacillus subtilis | 18 | [2] |

| 4a | Micrococcus luteus | 16 | [2] |

| 4a | Salmonella typhi | 15 | [2] |

| 4a | Candida albicans | 17 | [2] |

Table 2: In Vitro Anticancer Activity of Novel o-Aminophenol Derivatives

| Compound ID | Cell Line | IC50 (µg/mL) | Reference |

| 6b | KB | 32.0 | [5] |

| 6c | KB | 74.94 | [5] |

| 6f | KB | 45.0 | [5] |

| 6i | KB | 50.0 | [5] |

| 12b | KB | 68.0 | [5] |

| 6i | HepG2 | 29.46 | [5] |

| 6i | A549 | 71.29 | [5] |

| 6i | MCF7 | 80.02 | [5] |

Table 3: Antioxidant Activity of Novel o-Aminophenol Derivatives

| Compound ID | SC50 (µg/mL) | EC50 (µg/mL) | Reference |

| 6a | 25.11 | - | [5] |

| 6b | 34.26 | - | [5] |

| 6c | 18.95 | - | [5] |

| 6d | - | 4.00 | [5] |

| 6e | 22.50 | - | [5] |

| 6f | 28.75 | - | [5] |

| 6g | - | 11.25 | [5] |

| 6h | 20.33 | - | [5] |

| 6i | 29.80 | - | [5] |

| 12a | - | 8.50 | [5] |

| 12b | 26.40 | - | [5] |

| Ascorbic Acid (Standard) | 12.60 | - | [5] |

| Quercetin (Standard) | - | 9.8 | [5] |

Experimental Protocols

Protocol 1: General Synthesis of Aminomethyl Phenol Derivatives via Azomethine Intermediate

This protocol describes a two-step synthesis of aminomethyl phenol derivatives. The first step is the formation of an azomethine (Schiff base) by reacting an aniline derivative with a salicylaldehyde derivative. The second step is the reduction of the azomethine to the corresponding aminomethyl phenol.[2]

Materials:

-

Substituted aniline (e.g., aniline)

-

Substituted salicylaldehyde (e.g., salicylaldehyde)

-

Dry ethanol

-

Sodium borohydride (NaBH₄)

-

Methanol

Procedure:

Step 1: Synthesis of Azomethine (e.g., 2-((E)-(phenylimino)methyl)phenol)

-

In a round-bottom flask, dissolve 8.19 mmol of the substituted aniline in 10 mL of dry ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add 8.19 mmol of the substituted salicylaldehyde to the solution and stir for 10 minutes.

-

Heat the reaction mixture to 70 °C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the formed precipitate and wash it with chilled ethanol (2 x 10 mL).

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from hot ethanol to obtain the pure azomethine.

Step 2: Synthesis of Aminomethyl Phenol (e.g., 2-((phenylamino)methyl)phenol)

-

Dissolve the synthesized azomethine (e.g., 2-((E)-(phenylimino)methyl)phenol) in methanol.

-

Slowly add sodium borohydride (NaBH₄) to the solution in portions while stirring at room temperature.

-

Continue stirring for 2-3 hours. Monitor the reaction by TLC.

-

After completion, carefully add water to quench the excess NaBH₄.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the aminomethyl phenol derivative.

Protocol 2: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the antioxidant capacity of this compound derivatives using the DPPH assay.[6][7]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compounds (this compound derivatives)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

-

Preparation of test compound solutions: Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.

-

Assay:

-

In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

-

Add a small volume of the test compound or standard solution at different concentrations (e.g., 20 µL) to the wells.

-

For the blank, add methanol instead of the test compound.

-

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [ (A_blank - A_sample) / A_blank ] * 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations

Signaling Pathways

Caption: Neuroprotective signaling pathways of Edaravone.

Experimental Workflow

Caption: General workflow for synthesis and evaluation.

References

- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography for the Analysis of 3-(Aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)phenol, also known as m-hydroxybenzylamine, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality and safety of final drug products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable analytical method for this purpose. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The described methodology is intended as a starting point and should be fully validated for its intended use.

Materials and Methods

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector is suitable.[1]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.[1][2]

-

Chemicals and Reagents:

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, 20mM) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 274 nm[1] |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Solutions

-

Mobile Phase Preparation (Phosphate Buffer, pH 3.0):

-

Dissolve an appropriate amount of a phosphate salt (e.g., monobasic potassium phosphate) in HPLC grade water to make a 20mM solution.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.[2]

-

Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in the specified ratio (e.g., 700 mL of buffer with 300 mL of acetonitrile).

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a 10 mL volumetric flask with the mobile phase to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

-

-

Sample Preparation:

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak area for this compound.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters

For regulatory and quality control purposes, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

| Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank or placebo at the retention time of the analyte |

| Robustness | Insensitive to small, deliberate changes in method parameters |

Experimental Workflow Diagram

References

- 1. epa.gov [epa.gov]

- 2. bepls.com [bepls.com]

- 3. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

Application Notes and Protocols for the Derivatization of 3-(Aminomethyl)phenol for Analytical Purposes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 3-(aminomethyl)phenol, a key intermediate and potential impurity in pharmaceutical manufacturing. Derivatization is a crucial step to enhance the analyte's properties for robust and sensitive quantification by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as 3-hydroxybenzylamine, possesses both a primary amine and a phenolic hydroxyl group. These functional groups provide reactive sites for derivatization, which can improve detectability, chromatographic retention, and thermal stability. This note outlines common derivatization strategies, providing detailed protocols and expected analytical performance metrics.

Derivatization Strategies for HPLC Analysis

For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore to the this compound molecule, enabling highly sensitive UV or fluorescence detection.

Pre-column Derivatization with o-Phthalaldehyde (OPA)

OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This is a popular method due to its speed and sensitivity.

Reaction:

Caption: OPA derivatization of this compound.

Experimental Protocol:

-

Reagent Preparation:

-

Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of deionized water and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

-

OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 2 µL of 3-mercaptopropionic acid (3-MPA) and 0.8 mL of 20 mM borate buffer. This reagent should be prepared fresh daily.[1]

-

-

Derivatization Procedure:

-

In an autosampler vial, mix 50 µL of the sample (or standard solution of this compound) with 50 µL of the OPA reagent.

-

Allow the reaction to proceed for 1-2 minutes at room temperature.[2]

-

Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with Mobile Phase A (e.g., 50 mM sodium acetate, pH 5.5) and Mobile Phase B (acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 230 nm and emission at 450 nm.[3]

-

Pre-column Derivatization with Dansyl Chloride (DNS-Cl)

Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce stable and highly fluorescent sulfonamide derivatives.[4]

Reaction:

Caption: Dansyl chloride derivatization of this compound.

Experimental Protocol:

-

Reagent Preparation:

-

Bicarbonate Buffer (100 mM, pH 9.5): Prepare a solution of sodium bicarbonate and adjust the pH with sodium carbonate.

-

Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. This solution is light-sensitive and should be stored in an amber vial.

-

-

Derivatization Procedure:

-

To 100 µL of the sample or standard solution, add 200 µL of the bicarbonate buffer.

-

Add 200 µL of the dansyl chloride solution and vortex.

-

Incubate the mixture at 60°C for 45-60 minutes in the dark.

-

After incubation, add a small amount of a quenching reagent (e.g., 100 µL of 2% methylamine hydrochloride) to react with excess dansyl chloride.

-

Inject an aliquot into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation around 340 nm and emission around 530 nm.[5]

-

Pre-column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[6] This method is known for its high sensitivity and the stability of the resulting adducts.[7]

Reaction:

Caption: FMOC-Cl derivatization of this compound.

Experimental Protocol:

-

Reagent Preparation:

-

Borate Buffer (0.1 M, pH 8.5): Dissolve boric acid in water and adjust the pH with sodium hydroxide.

-

FMOC-Cl Solution (2.5 mg/mL): Dissolve 25 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh.[1]

-

-

Derivatization Procedure:

-

Mix 100 µL of the sample or standard with 100 µL of borate buffer.

-

Add 200 µL of the FMOC-Cl solution and vortex.

-

Let the reaction proceed at room temperature for 10-20 minutes.

-

Quench the reaction by adding 100 µL of a primary amine solution (e.g., 0.1 M glycine) to consume excess FMOC-Cl.

-

Inject the sample into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with Mobile Phase A (e.g., aqueous buffer like ammonium acetate) and Mobile Phase B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.

-

Derivatization Strategy for GC-MS Analysis

For GC-MS, derivatization is essential to increase the volatility and thermal stability of this compound. Silylation is the most common approach.

Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

MSTFA is a powerful silylating agent that reacts with both the primary amine and the phenolic hydroxyl group to replace the active hydrogens with trimethylsilyl (TMS) groups.[8]

Reaction:

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 3-(Aminomethyl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of agents derived from 3-(Aminomethyl)phenol. The protocols detailed below are based on established methodologies for the synthesis of Schiff bases and subsequent reduction to aminomethyl phenols, followed by standardized antimicrobial susceptibility testing.

Introduction

This compound is a valuable scaffold in medicinal chemistry, particularly in the development of novel antimicrobial agents. Its derivatives, especially Schiff bases (azomethines) and their reduced aminomethyl counterparts, have demonstrated significant activity against a range of pathogenic bacteria and fungi. The presence of the phenolic hydroxyl group and the versatile aminomethyl moiety allows for diverse structural modifications to optimize antimicrobial potency and spectrum. This document outlines the synthetic procedures and microbiological evaluation protocols for researchers engaged in the discovery and development of new antimicrobial drugs based on this privileged structure.

Synthesis of this compound Derivatives

A common and effective strategy for synthesizing antimicrobial agents from this compound involves a two-step process: the formation of a Schiff base via condensation with a substituted aldehyde, followed by the selective reduction of the imine bond.

General Synthesis Workflow

The overall workflow for the synthesis of this compound derivatives can be visualized as follows:

Caption: General workflow for the synthesis of antimicrobial this compound derivatives.

Experimental Protocol: Synthesis of Schiff Bases from 3-Aminophenol

This protocol is adapted from the synthesis of Schiff bases derived from 3-aminophenol, which is analogous to the reactions involving this compound.[1]

Materials:

-

3-Aminophenol

-

Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde, 4-chlorobenzaldehyde)

-

Toluene

-

Ethanol

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve equimolar quantities of 3-aminophenol (e.g., 10 mmol) and the desired substituted benzaldehyde (10 mmol) in 100 ml of toluene.[1]

-

Reflux the reaction mixture for 2 hours.[1]

-

Filter the hot reaction mixture to collect the precipitated product.[1]

-

Recrystallize the solid product from hot toluene or ethanol to purify.[1]

-

Dry the purified Schiff base and store it over silica gel in a desiccator.[1]

-

Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H NMR, and mass spectrometry.

Experimental Protocol: Reduction of Schiff Bases to Aminomethyl Phenols

Materials:

-

Synthesized Schiff base

-

Dry ethanol

-

Sodium borohydride (NaBH₄)

Procedure:

-

Dissolve the synthesized Schiff base (1 equivalent) in dry ethanol (10 volumes) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add sodium borohydride (1.0 equivalent) portion-wise to the cooled solution over a period of 20 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminomethyl phenol derivative.

-

Purify the product by recrystallization or column chromatography.

-

Characterize the final product using analytical techniques to confirm its structure.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives can be assessed using standard microbiological assays, primarily the agar diffusion method for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

General Antimicrobial Testing Workflow

The following diagram illustrates the typical workflow for evaluating the antimicrobial properties of the synthesized compounds.

Caption: Workflow for antimicrobial susceptibility testing of synthesized compounds.

Experimental Protocol: Agar Disc Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Sterile filter paper discs (6 mm diameter)

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic discs (e.g., Ampicillin)

-

Solvent control discs

Procedure:

-

Prepare MHA plates and allow them to solidify at room temperature.

-

Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the inner side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

-

Aseptically place the filter paper discs impregnated with the synthesized compounds (at a known concentration, e.g., 100 µg/mL) onto the surface of the agar.[2]

-

Place the positive control and solvent control discs on the same plate.

-

Incubate the plates at 37 °C for 18-24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Standardized microbial inoculum

-

Synthesized compounds in a stock solution

-

p-Iodonitrotetrazolium violet (INT) solution (optional, as a growth indicator)

Procedure:

-

Dispense the broth into the wells of a 96-well plate.

-

Perform serial two-fold dilutions of the synthesized compounds directly in the microtiter plate to achieve a range of concentrations.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, add a growth indicator like INT to each well and incubate for a further 30 minutes. A color change (e.g., to red/purple for INT) indicates microbial growth. The MIC is the lowest concentration where no color change is observed.[1]

Quantitative Antimicrobial Activity Data

The following tables summarize the antimicrobial activity of some 3-aminophenol and aminomethyl phenol derivatives reported in the literature.

Table 1: Zone of Inhibition of Azomethine and Aminomethyl Phenol Derivatives (100 µg/mL) [2]

| Compound | Bacillus subtilis | Micrococcus luteus | Salmonella typhi | Candida albicans |

| 3a | 15 | 14 | 16 | 20 |

| 4a | 18 | 16 | 18 | 22 |

| 4e | 16 | 14 | 15 | 18 |

| 4f | 14 | 12 | 14 | 16 |

| Ketoconazole | - | - | - | 25 |

Note: Data extracted from a study on azomethine and aminomethyl phenol derivatives. Compound structures can be found in the source publication.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from 3-Aminophenol (µg/mL) [1]

| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus cereus | Enterococcus faecalis | Klebsiella pneumoniae |

| L7 (4-chloro derivative) | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 | 6.25 |

| L8 (4-nitro derivative) | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 |

| Ampicillin | 12.5 | 6.25 | >100 | 6.25 | 6.25 | 12.5 |

Note: Data extracted from a study on Schiff bases derived from 3-aminophenol and substituted benzaldehydes. The synthesis is analogous to that of this compound derivatives.[1]

Conclusion

The synthetic pathways and antimicrobial testing protocols detailed in these application notes provide a solid foundation for the exploration of this compound derivatives as a promising class of antimicrobial agents. The provided data indicates that structural modifications, particularly the nature and position of substituents on the aromatic aldehyde precursor, significantly influence the antimicrobial activity. Researchers can utilize these protocols to synthesize novel derivatives and systematically evaluate their efficacy against a broad spectrum of pathogenic microorganisms, contributing to the development of new therapies to combat infectious diseases.

References

Troubleshooting & Optimization

Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions

Welcome to the technical support center for 3-(Aminomethyl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a specific focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphoteric molecule, meaning it has both acidic (phenolic hydroxyl) and basic (aminomethyl) functional groups. This dual nature is the primary determinant of its solubility. Its solubility is highly dependent on the pH of the medium. The neutral form is a solid at room temperature.[1][2]

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [1][4] |

| Molecular Weight | 123.15 g/mol | [1][4] |

| Appearance | White to light yellow solid/powder | [2][5] |

| Melting Point | 165-171 °C | [5] |

| pKa of Amino Group | ~4.37 (for analogous 3-aminophenol) | [6] |

| pKa of Phenolic Group | ~9.82 (for analogous 3-aminophenol) | [6] |

Data Presentation: Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Moderate to High | The molecule can hydrogen bond with protic solvents via its -OH and -NH₂ groups. Solubility in water is significantly enhanced by pH adjustment. |

| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating polar molecules. |

| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF) | Low to Moderate | Solubility is expected to be lower than in DMSO/DMF but can be useful, especially with co-solvents. |

| Less Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Low | The molecule's polarity limits its solubility in these common reaction solvents. |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | The hydrophobic nature of these solvents is incompatible with the polar functional groups of the molecule. |

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of this compound in water is profoundly influenced by pH due to its amphoteric nature. By adjusting the pH, you can ionize either the amino or the phenol group, forming a salt which is significantly more water-soluble than the neutral form.

-

Acidic Conditions (pH < 4): At a pH well below the pKa of the amino group's conjugate acid (~4.37 for 3-aminophenol), the amine will be protonated to form an ammonium salt (-CH₂NH₃⁺). This positively charged species is highly soluble in water.

-

Neutral Conditions (pH ~5-9): In this range, the molecule exists predominantly in its neutral or zwitterionic form, which exhibits the lowest aqueous solubility.

-

Basic Conditions (pH > 10): At a pH above the pKa of the phenol (~9.82 for 3-aminophenol), the hydroxyl group will be deprotonated to form a negatively charged phenoxide ion (-O⁻), which also demonstrates high water solubility.

Experimental Protocol: Preparation of an Aqueous Stock Solution

-

Weigh: Weigh the desired amount of this compound solid.

-

Suspend: Add it to a volume of deionized water (e.g., to make up ~80% of the final desired volume) and stir to create a suspension. The solid will likely not dissolve completely.

-

Acidify or Basify:

-

For acidic stock: Slowly add 1M HCl dropwise while stirring. The solid should dissolve as the pH drops below 4.

-

For basic stock: Slowly add 1M NaOH dropwise while stirring. The solid should dissolve as the pH rises above 11.

-

-

Adjust Volume: Once the solid is fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final target volume.

-

Verify pH: Check the pH of the final solution and adjust if necessary. Note that the final pH will be critical if the solution is to be used in a pH-sensitive reaction.

Q3: My reaction is in an organic solvent. How can I dissolve this compound?

A3: When working with organic solvents, pH adjustment is not always feasible. The strategy then shifts to solvent selection and the use of co-solvents.

-

Solvent Selection: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where solubility is generally high. For reactions incompatible with these solvents, other options like Tetrahydrofuran (THF) or alcohols may work, but solubility will be lower.

-

Co-solvents: A powerful technique is to use a small amount of a "good" solvent (like DMSO) to dissolve the compound before diluting with the "poor" bulk reaction solvent (like Dichloromethane or Acetonitrile).[3][7] This creates a homogeneous solution that can facilitate the reaction.[6] The key is to use the minimum amount of the co-solvent necessary, as it can sometimes interfere with the reaction.

Data Presentation: Suggested Co-Solvent Systems

| Primary Solvent (Poor Solubility) | Suggested Co-Solvent (Good Solubility) | Typical Ratio (v/v) | Considerations |

| Dichloromethane (DCM) | DMSO or DMF | 20:1 to 10:1 | Ensure DMSO/DMF is compatible with your reagents. |

| Acetonitrile (ACN) | Methanol or Water (if permissible) | 10:1 to 5:1 | Useful for reactions where protic solvents are tolerated. |

| Tetrahydrofuran (THF) | DMSO | 10:1 | A good combination for improving solubility in an ether solvent. |

| Toluene | Isopropanol (IPA) | 10:1 to 5:1 | Can help in less polar systems, but may require gentle warming. |